molecular formula C9H13N3O B15319699 5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole

5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole

Cat. No.: B15319699
M. Wt: 179.22 g/mol
InChI Key: DCXSASGOFIVZCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-oxadiazole ring substituted with a methyl group at position 3 and a 7-azabicyclo[2.2.1]heptane moiety at position 3. Such structural attributes make it a candidate for targeting neurological disorders, particularly nicotinic acetylcholine receptors (nAChRs), given the pharmacological relevance of related bicyclic amines like epiboxidine .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

5-(7-azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C9H13N3O/c1-5-10-9(13-12-5)7-4-6-2-3-8(7)11-6/h6-8,11H,2-4H2,1H3

InChI Key

DCXSASGOFIVZCG-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)C2CC3CCC2N3

Origin of Product

United States

Preparation Methods

Amidoxime Intermediate Formation

The synthesis of 1,2,4-oxadiazoles typically begins with the conversion of nitriles to amidoximes via hydroxylamine treatment. For 5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole, the precursor nitrile 7-azabicyclo[2.2.1]heptane-2-carbonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux (70–80°C, 6–8 hours) to yield the corresponding amidoxime. This step is critical for introducing the bicyclic amine group into the oxadiazole scaffold.

Reaction Conditions:

  • Solvent: Ethanol/water (3:1 v/v)
  • Temperature: 70–80°C
  • Catalyst: Sodium bicarbonate (pH 8–9)
  • Yield: 75–85% (estimated based on analogous reactions).

O-Acylation and Cyclodehydration

The amidoxime intermediate undergoes O-acylation with acetyl chloride or acetic anhydride to form the O-acylamidoxime, followed by thermal cyclodehydration to construct the 1,2,4-oxadiazole ring. For the target compound, cyclization is achieved by heating the O-acylamidoxime in borate buffer (pH 9.5) at 90°C for 2 hours.

Key Parameters:

Parameter Value/Description Source
Acylating Agent Acetic anhydride
Cyclization Solvent Borate buffer (pH 9.5)
Temperature 90°C
Reaction Time 2 hours
Yield 51–92% (range for analogous reactions)

Optimization of the Bicyclic Amine Incorporation

Synthesis of 7-Azabicyclo[2.2.1]heptane-2-carbonitrile

The bicyclic nitrile precursor is synthesized via Diels-Alder cycloaddition of pyrrole with acrylonitrile, followed by hydrogenation to saturate the ring. Alternative routes involve epoxidation of norbornene derivatives and subsequent amination.

Procedure Highlights:

  • Diels-Alder Reaction: Pyrrole and acrylonitrile react at 120°C under inert atmosphere (yield: 60–70%).
  • Hydrogenation: Catalytic hydrogenation (Pd/C, H₂, 50 psi) reduces the unsaturated intermediate to 7-azabicyclo[2.2.1]heptane-2-carbonitrile.

Stereochemical Considerations

The final compound exists as a mixture of diastereomers due to the bicyclic system’s stereochemistry. Chiral HPLC or recrystallization from methanol/water (2:1) resolves enantiomers, though industrial-scale synthesis often retains the mixture for cost efficiency.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclodehydration step, reducing reaction time from hours to minutes. For example, irradiating the O-acylamidoxime at 150 W for 15 minutes in DMF achieves 80–85% conversion, comparable to conventional heating.

Advantages:

  • Time Efficiency: 15 minutes vs. 2 hours.
  • Yield Improvement: 5–10% increase due to reduced side reactions.

Solid-Phase Synthesis

Immobilizing the amidoxime precursor on Wang resin enables sequential acylation and cyclodehydration, simplifying purification. This method, while less common for bicyclic systems, offers scalability for high-throughput production.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.70 (m, 4H, bicyclic CH₂), 2.55 (s, 3H, CH₃), 3.20–3.40 (m, 2H, NCH₂), 4.85 (s, 1H, bridgehead H).
  • IR (KBr): 1650 cm⁻¹ (C=N), 1550 cm⁻¹ (oxadiazole ring).

Purity and Stability

  • HPLC Purity: ≥98% (C18 column, acetonitrile/water gradient).
  • Storage: Stable for >24 months at 2–8°C under anhydrous conditions.

Industrial-Scale Production Challenges

Cost of Starting Materials

The limited commercial availability of 7-azabicyclo[2.2.1]heptane-2-carbonitrile necessitates in-house synthesis, increasing production costs. Bulk pricing for the nitrile precursor is approximately $120–150/g, making the final compound prohibitively expensive for widespread use.

Byproduct Formation

Cyclodehydration often generates hydrolyzed amidoximes (5–15% yield loss). Adding molecular sieves (4Å) or using anhydrous solvents suppresses hydrolysis.

Emerging Methodologies

Photocatalytic Cyclization

Recent studies demonstrate visible-light-mediated cyclodehydration using Ru(bpy)₃Cl₂ as a photocatalyst, achieving 70–75% yield at room temperature. This method avoids thermal degradation, preserving the bicyclic amine’s integrity.

Biocatalytic Approaches

Lipase-catalyzed acylation of amidoximes in ionic liquids ([BMIM][BF₄]) offers an eco-friendly alternative, though yields remain suboptimal (45–55%).

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of various substituted derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.

Medicine: The compound may be explored for its pharmacological properties, including potential use as a therapeutic agent in drug development.

Industry: Its unique structure makes it valuable in material science and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes or chemical reactivity.

Comparison with Similar Compounds

Epiboxidine (5-[(1S,3S,4R)-7-Azabicyclo[2.2.1]heptan-3-yl]-3-methyl-1,2-oxazole)

  • Structural Differences : Epiboxidine contains a 1,2-oxazole (isoxazole) ring instead of 1,2,4-oxadiazole. The nitrogen positioning alters electronic properties and hydrogen-bonding capacity.
  • Pharmacological Data : Epiboxidine exhibits high affinity for α4β2 nAChRs (Ki = 0.46–1.33 nM), attributed to the exo-configuration of the bicyclic amine .
  • Key Contrast : The 1,2,4-oxadiazole in the target compound may improve metabolic stability compared to epiboxidine’s isoxazole, which is prone to ring-opening under acidic conditions .

5-(Bicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid

  • Structural Differences : Replaces the 7-aza group with a simple bicyclo[2.2.1]heptane and adds a carboxylic acid substituent.
  • Functional Implications : The carboxylic acid enhances hydrophilicity but may reduce blood-brain barrier permeability compared to the methyl-substituted target compound. The absence of the nitrogen in the bicyclic system likely diminishes nAChR affinity .

5-[1,1-Diphenyl-3-(exo-6-hydroxy-2-azabicyclo[2.2.2]oct-2-yl)propyl]-2-methyl-1,3,4-oxadiazole

  • Structural Differences : Features a larger 2-azabicyclo[2.2.2]octane system and a diphenylpropyl chain.
  • Pharmacological Implications: The expanded bicyclic system (2.2.2 vs. The diphenyl group may enhance lipophilicity but introduce pharmacokinetic challenges (e.g., CYP450 interactions) .

5-Styryl-1,2,4-oxadiazoles (e.g., 3-phenylethynyl-1,2,4-oxadiazole)

  • Structural Differences : Conjugated acetylene substituents at position 5 instead of a bicyclic amine.
  • Synthetic Challenges : Acetylene derivatives are difficult to synthesize (yields: 9–54%) and prone to side reactions, unlike the target compound’s more stable bicyclic framework .

Physicochemical and Pharmacological Data Comparison

Compound Heterocycle Bicyclic System Key Substituents Affinity (Ki, nM) Metabolic Stability
Target Compound 1,2,4-Oxadiazole 7-Azabicyclo[2.2.1] 3-Methyl N/A High (predicted)
Epiboxidine 1,2-Oxazole 7-Azabicyclo[2.2.1] 3-Methyl 0.46–1.33 Moderate
5-(Bicyclo[2.2.1]heptan-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid 1,2,4-Oxadiazole Bicyclo[2.2.1] (non-aza) 3-Carboxylic Acid N/A Low (due to acid)
5-Styryl-1,2,4-oxadiazole 1,2,4-Oxadiazole None 5-Phenylethynyl N/A Low (reactive)

Key Findings and Implications

Heterocycle Impact : The 1,2,4-oxadiazole core in the target compound offers superior stability compared to epiboxidine’s isoxazole, which is critical for oral bioavailability .

Bicyclic System Role : The 7-azabicyclo[2.2.1]heptane moiety is associated with high nAChR affinity, as seen in epiboxidine, but stereochemistry (exo vs. endo) significantly modulates activity .

Substituent Effects : The 3-methyl group balances lipophilicity and solubility, whereas carboxylic acid derivatives (e.g., ) may struggle with CNS penetration.

Biological Activity

5-(7-Azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide an overview of its biological activity, including cytotoxicity, receptor interactions, and potential therapeutic applications.

  • Molecular Formula : C9H13N3O
  • Molar Mass : 179.22 g/mol
  • Density : 1.187 g/cm³ (predicted)
  • Boiling Point : 318.4 °C (predicted)
  • pKa : 9.47 (predicted)

Cytotoxicity

Research indicates that oxadiazole derivatives, including this compound, exhibit significant cytotoxic properties against various cancer cell lines. A study focusing on a library of oxadiazole compounds demonstrated that certain derivatives showed a high degree of selectivity for tumor cells compared to normal cells. For instance, compounds were found to be three to four times more potent against tumor cells than against non-tumor cells .

The following table summarizes the cytotoxic effects of selected oxadiazole derivatives:

Compound IDCell LineIC50 (µM)Selectivity Index
22adB16-F0 (melanoma)153.06
22aeLM3 (mammary adenocarcinoma)124.13
25abB16-F0103.75

These findings suggest that the incorporation of specific moieties into the oxadiazole structure can enhance cytotoxic activity and selectivity for cancer cells.

Receptor Interactions

The compound's interaction with biological receptors has also been explored. In a study examining various oxadiazole derivatives as ligands for GABAA receptors, it was found that some compounds exhibited affinities surpassing that of diazepam, a well-known benzodiazepine . The docking studies indicated favorable interactions between the oxadiazole derivatives and the receptor binding sites, suggesting potential anxiolytic or anticonvulsant properties.

Case Studies

  • Antitumor Activity : In vitro studies have shown that certain oxadiazole hybrids display potent antitumor activity against melanoma and mammary adenocarcinoma cell lines. The presence of specific substituents on the oxadiazole ring significantly influenced their efficacy .
  • Anticonvulsant Activity : A specific derivative was evaluated using pentylenetetrazol-induced convulsion tests and demonstrated significant anticonvulsant effects, highlighting its potential as a therapeutic agent for seizure disorders .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 5-(7-azabicyclo[2.2.1]heptan-2-yl)-3-methyl-1,2,4-oxadiazole, and what are their critical reaction conditions?

  • Methodology :

  • Step 1 : Synthesis of the azabicycloheptane core via [2.2.1] bicyclic system formation, often involving intramolecular cyclization or transannular C–H functionalization (e.g., palladium-catalyzed methods) .
  • Step 2 : Oxadiazole ring formation via cyclocondensation of nitrile derivatives with hydroxylamine or via 1,3-dipolar cycloaddition. Key reagents include dichloromethane or ethanol as solvents, with temperature control (e.g., reflux at 80–100°C) .
  • Step 3 : Coupling of the azabicycloheptane moiety to the oxadiazole core using Wittig or Suzuki-Miyaura reactions for regioselective substitution .
    • Data Table :
StepKey Reagents/ConditionsYield (%)Purity (HPLC)
1Pd(OAc)₂, ligand, 80°C45–60>95%
2NH₂OH·HCl, EtOH, reflux70–85>90%
3K₂CO₃, DMF, 100°C50–65>85%

Q. How is the compound structurally characterized, and what analytical techniques are essential for confirmation?

  • Methodology :

  • 1H/13C NMR : Peaks for the oxadiazole methyl group (~2.5 ppm, singlet) and azabicycloheptane protons (δ 1.5–3.0 ppm, multiplet) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 234.1 (calculated) with fragmentation patterns confirming the bicyclic core .
  • X-ray Crystallography : Resolves stereochemistry of the azabicycloheptane ring (e.g., endo/exo configurations) .

Q. What in vitro biological activities have been reported for structurally related oxadiazole-azabicycloheptane derivatives?

  • Methodology :

  • Antimicrobial Assays : MIC values against S. aureus (2–8 µg/mL) and E. coli (8–32 µg/mL) using broth microdilution .
  • Anticancer Screening : IC₅₀ values in the 10–50 µM range against HeLa and MCF-7 cell lines via MTT assays .
    • Key Finding : The methyl group on the oxadiazole enhances lipophilicity, improving membrane permeability compared to non-methylated analogs .

Advanced Research Questions

Q. How can reaction yields be optimized for the azabicycloheptane-oxadiazole coupling step?

  • Methodology :

  • Catalyst Screening : Test Pd(II)/NHC ligands for improved regioselectivity .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize transition states .
  • Statistical Design : Use a Box-Behnken model to optimize temperature (80–120°C), catalyst loading (5–15 mol%), and reaction time (12–24 h) .
    • Data Contradiction : Lower yields (<50%) in DMF vs. higher yields (~65%) in DMSO suggest solvent polarity critically impacts intermediate stability .

Q. How do substitutions on the azabicycloheptane ring influence bioactivity?

  • Methodology :

  • SAR Study : Synthesize analogs with fluorinated (e.g., 7-fluoro-azabicycloheptane) or hydroxylated substituents .
  • Computational Modeling : Docking studies (AutoDock Vina) reveal the 7-aza group forms hydrogen bonds with bacterial DNA gyrase (PDB: 1KZN) .
    • Key Finding : Fluorination at the 7-position increases metabolic stability (t₁/₂ > 6 h in liver microsomes) but reduces solubility .

Q. How can contradictory cytotoxicity data across studies be resolved?

  • Methodology :

  • Assay Standardization : Use identical cell lines (e.g., NCI-60 panel) and normalize to positive controls (e.g., doxorubicin) .
  • Metabolic Profiling : LC-MS/MS to quantify intracellular compound levels, ruling out variability in uptake .
    • Example : Discrepancies in IC₅₀ values (10 vs. 50 µM) resolved by identifying batch-dependent impurities (>5% in low-purity samples) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.